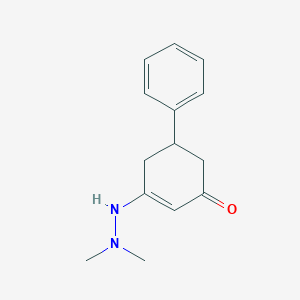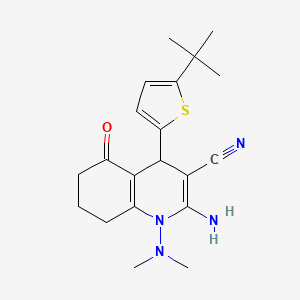
3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one
Vue d'ensemble
Description
3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one, also known as DMHPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMHPH belongs to the class of cyclohexenones and has a unique structure that makes it a promising candidate for various research purposes. In
Mécanisme D'action
The mechanism of action of 3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. 3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one is its high potency against cancer cells. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of 3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one is its potential toxicity, which may limit its use in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for 3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one research. One area of interest is the development of 3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one derivatives with improved potency and selectivity against cancer cells. Another direction is the investigation of 3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one as a potential treatment for viral infections. Additionally, further research is needed to understand the potential side effects and toxicity of 3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one is a promising compound with potential applications in various scientific fields. Its unique structure and potent antitumor activity make it a promising candidate for cancer chemotherapy. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in other areas such as antiviral therapy and metal ion detection.
Applications De Recherche Scientifique
3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to possess potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer chemotherapy. 3-(2,2-dimethylhydrazino)-5-phenylcyclohex-2-en-1-one has also shown potential as an antiviral agent against herpes simplex virus type 1 and 2. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
3-(2,2-dimethylhydrazinyl)-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16(2)15-13-8-12(9-14(17)10-13)11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCCWSOLJDIKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC1=CC(=O)CC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylhydrazinyl)-5-phenylcyclohex-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4303142.png)


![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(2-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303163.png)
![4-phenyl-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303164.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303172.png)
![7,7-dimethyl-4-phenyl-1-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303194.png)


![4-(4-chlorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]-4-oxobutanamide](/img/structure/B4303228.png)
![N-[1-(4-hydroxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4303243.png)

![N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B4303254.png)